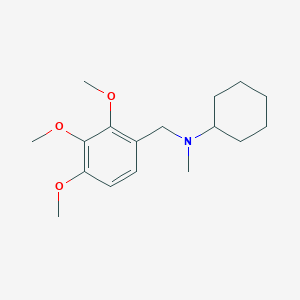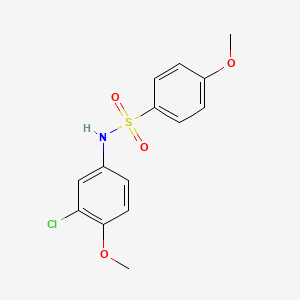
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid compound that is structurally related to tramadol. It has gained significant attention in recent years due to its potential application in pain management and addiction treatment. The purpose of
Wirkmechanismus
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the reward pathway and the release of dopamine. This results in the reduction of pain and the feeling of euphoria. ODT also has the ability to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
ODT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, induce feelings of euphoria, and improve mood. Additionally, ODT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ODT in lab experiments is that it has a lower potential for abuse and dependence than other opioids, which makes it a safer option for researchers. Additionally, ODT has been shown to have a longer half-life than tramadol, which may make it more suitable for certain experiments. However, one limitation of using ODT in lab experiments is that it is a controlled substance and requires special handling and storage procedures.
Zukünftige Richtungen
There are a number of future directions for research on ODT. One area of interest is the potential use of ODT in the treatment of depression and anxiety. Additionally, there is interest in developing new formulations of ODT that may improve its efficacy and reduce its potential for abuse. Finally, there is a need for further research on the long-term effects of ODT use, particularly in terms of its potential for addiction and dependence.
Conclusion:
In conclusion, ODT is a synthetic opioid compound that has gained significant attention in recent years due to its potential application in pain management and addiction treatment. It has a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment. There are a number of future directions for research on ODT, including its potential use in the treatment of depression and anxiety, the development of new formulations, and further research on its long-term effects.
Synthesemethoden
ODT can be synthesized through a multi-step process involving the reaction of cyclohexanone with 2,3,4-trimethoxybenzaldehyde to form the intermediate 2,3,4-trimethoxyphenylcyclohexanone. This intermediate is then reduced with sodium borohydride to form the final product, ODT.
Wissenschaftliche Forschungsanwendungen
ODT has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has been shown to have a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421929 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)